molecular formula C15H12N2O B1623047 2-(1-Phenyl-1H-pyrazol-5-YL)phenol CAS No. 42089-79-2

2-(1-Phenyl-1H-pyrazol-5-YL)phenol

Cat. No.: B1623047
CAS No.: 42089-79-2
M. Wt: 236.27 g/mol
InChI Key: CFXSXOABKUKAOD-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-pyrazol-5-YL)phenol is a heterocyclic compound that features a pyrazole ring fused with a phenol group. This compound is notable for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenol and pyrazole moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol typically involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine. The reaction proceeds under mild conditions, often in the presence of a base such as sodium acetate, and is carried out in a solvent like ethanol or methanol. The reaction yields the desired pyrazole derivative in good quantities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-pyrazol-5-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the pyrazole ring results in dihydropyrazole derivatives.

Scientific Research Applications

2-(1-Phenyl-1H-pyrazol-5-YL)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-Phenyl-1H-pyrazol-5-YL)phenol exerts its effects involves interactions with various molecular targets. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity. The phenol group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate
  • 2,4-Dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol

Uniqueness

Compared to these similar compounds, 2-(1-Phenyl-1H-pyrazol-5-YL)phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the phenol group at the 2-position of the pyrazole ring enhances its ability to participate in hydrogen bonding and other interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(2-phenylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-9-5-4-8-13(15)14-10-11-16-17(14)12-6-2-1-3-7-12/h1-11,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXSXOABKUKAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425650
Record name 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42089-79-2
Record name 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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